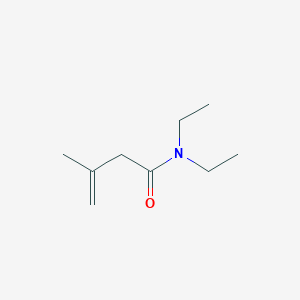

N,N-Diethyl-3-methylbut-3-enamide

Description

Enamide Functionalities: Structural Significance and Reactivity Profiles

Enamides are a class of organic compounds characterized by a nitrogen atom attached to a carbon-carbon double bond, with the nitrogen also being part of an amide group. This arrangement of atoms imparts unique structural and electronic properties to the molecule, influencing its reactivity.

The key structural feature of an enamide is the delocalization of the nitrogen lone pair electrons into the π-system of the C=C double bond and the carbonyl group. This resonance has several important consequences:

Nucleophilicity: The delocalization of the nitrogen lone pair increases the electron density of the β-carbon of the double bond, making it nucleophilic. This allows enamides to participate in a variety of carbon-carbon bond-forming reactions.

Reduced Basicity: Compared to the corresponding amines, the nitrogen atom in an enamide is less basic due to the involvement of its lone pair in resonance.

Stability: Enamides are generally stable compounds that can be purified by standard laboratory techniques like silica (B1680970) gel chromatography.

The reactivity of enamides is diverse. They can act as nucleophiles in reactions such as alkylations, acylations, and conjugate additions. The presence of the amide group also allows for various transformations, including hydrolysis to ketones or reduction to saturated amines.

N,N-Diethyl-3-methylbut-3-enamide within the Context of Unsaturated Amide Chemistry

Unsaturated amides are broadly classified based on the position of the carbon-carbon double bond relative to the amide carbonyl group. This compound is a β,γ-unsaturated amide, meaning the double bond is between the β and γ carbons relative to the carbonyl group. This is in contrast to its structural isomer, N,N-diethyl-3-methylbut-2-enamide, which is an α,β-unsaturated amide.

The position of the double bond has a profound impact on the chemical reactivity of the molecule. In α,β-unsaturated amides, the double bond is conjugated with the carbonyl group. This conjugation creates an electrophilic β-carbon, making the molecule susceptible to nucleophilic conjugate addition (Michael addition).

In contrast, the double bond in a β,γ-unsaturated amide like this compound is not in direct conjugation with the carbonyl group. This electronic isolation means that the reactivity of the double bond is more akin to that of a typical alkene. It can undergo electrophilic addition reactions, for example. However, the presence of the nearby amide functionality can still influence the reactivity through steric and electronic effects.

Research into β,γ-unsaturated amides has revealed their utility as substrates in various synthetic transformations. For instance, they can be isomerized to their more thermodynamically stable α,β-unsaturated counterparts under acidic or basic conditions. They are also valuable precursors for the synthesis of other functionalized molecules.

Interactive Data Table: Comparison of Structural Isomers

| Property | This compound (β,γ-unsaturated) | N,N-diethyl-3-methylbut-2-enamide (α,β-unsaturated) nih.gov |

| Molecular Formula | C₉H₁₇NO | C₉H₁₇NO |

| Molecular Weight | 155.24 g/mol | 155.24 g/mol |

| Key Structural Feature | Isolated C=C double bond | Conjugated C=C and C=O bonds |

| Expected Reactivity | Alkene-like reactions (e.g., electrophilic addition) | Conjugate addition at the β-carbon |

Detailed Research Findings

Due to the limited specific research on this compound, detailed experimental findings are scarce. However, studies on the synthesis of β,γ-unsaturated amides often involve the reaction of a corresponding β,γ-unsaturated carboxylic acid or its derivative with an amine. For example, the acylation of diethylamine (B46881) with 3-methylbut-3-enoic acid or its acid chloride would be a plausible synthetic route to this compound.

The spectroscopic properties of this compound can be predicted based on its structure. The ¹H NMR spectrum would be expected to show characteristic signals for the vinyl protons of the terminal double bond, the methylene (B1212753) protons adjacent to the double bond and the carbonyl group, and the ethyl groups on the nitrogen atom. The ¹³C NMR spectrum would show distinct peaks for the sp² hybridized carbons of the double bond and the carbonyl carbon. The infrared spectrum would be expected to exhibit a strong absorption band for the C=O stretch of the tertiary amide and a characteristic absorption for the C=C stretch of the alkene.

In contrast, the spectroscopic data for the α,β-unsaturated isomer, N,N-diethyl-3-methylbut-2-enamide, is available and shows the influence of conjugation. For example, in the ¹H NMR spectrum, the vinylic proton is shifted downfield due to the electronic effect of the carbonyl group.

Interactive Data Table: Predicted Spectroscopic Features for this compound

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Signals for terminal vinyl protons (around 4.7-5.0 ppm), a signal for the methyl group on the double bond, signals for the methylene protons alpha to the carbonyl, and signals for the N-ethyl groups. |

| ¹³C NMR | Resonances for the two sp² carbons of the double bond, a resonance for the carbonyl carbon (around 170 ppm), and resonances for the carbons of the ethyl and methyl groups. |

| Infrared Spectroscopy | Strong C=O stretching vibration (around 1630-1660 cm⁻¹), C=C stretching vibration (around 1640 cm⁻¹), and C-H stretching vibrations. |

It is important to reiterate that the data in the second table are predictions and would require experimental verification.

Structure

3D Structure

Properties

CAS No. |

62721-80-6 |

|---|---|

Molecular Formula |

C9H17NO |

Molecular Weight |

155.24 g/mol |

IUPAC Name |

N,N-diethyl-3-methylbut-3-enamide |

InChI |

InChI=1S/C9H17NO/c1-5-10(6-2)9(11)7-8(3)4/h3,5-7H2,1-2,4H3 |

InChI Key |

BTFKBKZIZDPQTN-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)CC(=C)C |

Origin of Product |

United States |

Mechanistic Investigations and Reaction Pathways of N,n Diethyl 3 Methylbut 3 Enamide Analogs

Elucidation of Specific Reaction Mechanisms in Enamide Chemistry

Understanding the specific mechanistic pathways available to enamides is fundamental to controlling reaction outcomes and designing new synthetic strategies. The interplay of catalysts, reagents, and substrate structure can lead to a diverse array of chemical transformations.

Azocoupling and Protodeboronation in Enamide Formation

Protodeboronation: In modern organic synthesis, enamides and their precursors are often prepared using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which utilizes organoboron compounds like vinyl boronic acids. researchgate.net A frequent and undesired side reaction in these processes is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. researchgate.netchemrxiv.org This reaction is essentially a protonolysis of the boronic acid and can be catalyzed by acids or bases. researchgate.netchemrxiv.org The propensity for a vinyl boronic acid to undergo protodeboronation is highly dependent on the reaction conditions, particularly the pH. researchgate.netacs.org While some vinyl boronic acids are relatively stable, others can decompose rapidly, which competes with the desired cross-coupling reaction and lowers the yield of the target enamide or its precursor. acs.orgbuecher.de

| Process | Description | Key Mechanistic Factors | Relevance to Enamide Synthesis |

| Azocoupling | Reaction of an electron-rich enamine/enaminone with a diazonium salt. nih.gov | Electrophilic attack on the enamine double bond; tautomeric equilibrium in products. nih.govacs.org | A method for C-C bond formation and functionalization at the α-position of the enamide system. |

| Protodeboronation | Undesired cleavage of a C-B bond, replaced by a C-H bond. researchgate.net | pH-dependent; acid or base-catalyzed; stability of the boronic acid. researchgate.netacs.org | A significant side reaction that can lower yields during the synthesis of enamides via Suzuki-Miyaura coupling of vinyl boronic acids. researchgate.net |

Ligand-Controlled Mechanistic Divergence in Catalytic Enamide Reactions

Palladium catalysis is a cornerstone of modern synthetic chemistry, and the choice of ligand is critical in directing the outcome of a reaction. In reactions involving enamides, ligands can control regioselectivity, influencing where a new bond forms. For instance, in the Heck reaction, which couples olefins with aryl halides, different mechanistic pathways—neutral or cationic—can be accessed depending on the ligands and reagents. libretexts.orgnih.gov

Research has demonstrated that internal ligand-controlled Heck vinylations of enamides can proceed with high regioselectivity. researchgate.net The use of specific bidentate phosphine (B1218219) ligands can direct the reaction to yield α-substituted dienamides. researchgate.net Furthermore, in the palladium-catalyzed hydrogermylation of ynamides (precursors to metalated enamides), the choice of phosphine ligand dictates whether the germanium group adds to the α or β position of the triple bond. nih.gov This divergence is attributed to the steric requirements of the ligand and its influence on the geometry of the key hydropalladation intermediate. nih.gov This level of control allows for the synthesis of distinct constitutional isomers from the same starting material simply by changing the ligand. nih.govacs.org

| Catalytic System | Reaction Type | Ligand Effect | Outcome |

| Pd-catalyst / Bidentate Phosphine | Heck Vinylation | Controls site of vinylation on the enamide. researchgate.net | High α-selectivity, yielding 2-acylamino-1,3-butadienes. researchgate.net |

| Pd-catalyst / Phosphine Ligands | Hydrogermylation of Ynamides | Steric bulk of the phosphine ligand controls the regioselectivity of addition. nih.gov | Divergent synthesis of α,E- or β,E-germylated enamides. nih.gov |

Sigmatropic Rearrangement Mechanisms of Enamide Derivatives

Sigmatropic rearrangements are concerted pericyclic reactions where a sigma bond migrates across a π-electron system. nih.gov These reactions are powerful tools for carbon-carbon bond formation. Enamide derivatives, particularly those with an acyloxy group on the nitrogen, can undergo nih.govnih.gov-sigmatropic rearrangements. nih.gov

In a notable example, the rearrangement of N-(acyloxy)enamides can be directed towards two different products based on the choice of reagent. Treatment with a strong base like LiHMDS results in a C-C bond-forming rearrangement to produce an enamido carboxylic acid. In contrast, heating with a non-nucleophilic base like 2,4,6-collidine leads to a C-O bond-forming rearrangement, yielding an enamido ester. This demonstrates how reaction conditions can control the regioselectivity of the rearrangement by influencing which bond (N-O or C-O) cleaves and forms within the pericyclic transition state.

Radical Reaction Pathways in Enamide Functionalization

Radical reactions offer unique pathways for the functionalization of enamides. These reactions typically proceed through three main stages: initiation, propagation, and termination. One method involves the addition of carbon-centered radicals to the enamide double bond. For example, the addition of radicals generated from α-haloesters or iodoacetonitrile (B1630358) to enamides can construct new carbon-carbon bonds. A key mechanistic feature of this process is a radical-polar crossover, where the initial radical adduct undergoes an electron transfer or iodine atom transfer to form an iminium ion intermediate, which continues the radical chain.

Nitrogen-centered radicals are also powerful intermediates for functionalizing C(sp³)–H bonds in molecules containing an enamide moiety. researchgate.net These reactions often proceed via a hydrogen-atom transfer (HAT) mechanism, where the nitrogen radical abstracts a hydrogen atom from a different part of the molecule to generate a carbon-centered radical, which can then be trapped by a reagent. nih.govresearchgate.net While 1,5-HAT processes are common, it is possible to favor 1,6-HAT pathways to functionalize more remote positions depending on the substrate's structure and the relative stability of the potential radical intermediates. researchgate.net

N-Acyliminium Ion-Mediated Transformations Involving Enamides

N-acyliminium ions are highly reactive electrophilic intermediates that can be trapped by various nucleophiles, including the double bond of an enamide. This strategy has been employed to synthesize complex nitrogen-containing heterocyclic structures. In intramolecular examples, an enamide equipped with a precursor to an N-acyliminium ion can be cyclized using a Lewis acid like TMSOTf. This intramolecular trapping provides access to polyfunctionalized medium-sized diaza-heterocycles. researchgate.netchemrxiv.org

This reactivity can also be incorporated into domino reactions. For instance, N-acyliminium ions generated from enamidyl vinyl ketones can undergo a diastereoselective domino reaction involving an initial intramolecular trapping by the enamide, followed by a Nazarov cyclization to furnish complex cyclopentenoid-fused diazepines in a single step. nih.gov

Stereoelectronic and Conformational Analysis of Enamide Systems

The reactivity and physical properties of enamides like N,N-Diethyl-3-methylbut-3-enamide are governed by their three-dimensional structure and the spatial arrangement of their orbitals.

Stereoelectronic Effects: A stereoelectronic effect is an influence on molecular properties that arises from the specific geometric arrangement of orbitals. libretexts.orgnih.gov In enamides, the key feature is the delocalization of the nitrogen lone pair into the π-system of the C=C double bond and the C=O group. This nN → π*CO interaction results in a planar amide bond and reduced nucleophilicity of the enamine double bond compared to a simple enamine. nih.gov This effect imparts unique stability and reactivity to the enamide functional group. nih.gov Stereoelectronic effects also play a crucial role in controlling the stereochemistry of reactions. For example, in the palladium-catalyzed hydroamidation of certain alkynes to form Z-enamides, intramolecular hydrogen bonding between an amide N-H and a carbonyl group in a vinyl-palladium intermediate stabilizes the transition state leading to the thermodynamically less favorable Z-isomer. nih.govresearchgate.net For tertiary enamides like this compound, which lack an N-H bond, such hydrogen bonding is not possible, and other steric and electronic factors dictate the stereochemical outcome. researchgate.net

Conformational Analysis: N,N-disubstituted amides exist as a mixture of conformers due to restricted rotation around the C-N amide bond. nih.gov These conformers are often described as Z or E based on the relative orientation of the substituents on the nitrogen and the carbonyl group. nih.gov The conformational preference is influenced by steric and electronic interactions. For example, in N,N-diaryl amides, the more π-electron-rich aryl group typically adopts a trans position relative to the carbonyl oxygen to minimize electronic repulsion. For N,N-dialkyl amides, steric hindrance between the alkyl groups and the acyl substituent is a major determining factor. nih.gov Computational methods, such as Density Functional Theory (DFT), combined with experimental techniques like NMR spectroscopy, are used to study the conformational equilibrium and identify the most stable rotamers in solution. nih.gov These studies show that even for acyclic systems, molecules exist in a conformational equilibrium between several forms, which can be stabilized by various weak intramolecular interactions or dictated by steric factors. nih.gov

| Compound Class | Methodology | Key Findings |

| N,N-dialkyl substituted bisphosphorylated acetamides | Dipole moments, IR Spectroscopy, DFT Calculations | Existence of a conformational equilibrium of Z/E forms; stabilization by intramolecular H-contacts and steric factors. nih.gov |

| N-azulenyl-N-methyl amides | Solution & Solid-State Analysis | Conformational preference depends on substitution position on the azulene (B44059) ring, influenced by the coplanarity of the aryl group with the amide plane. |

| Chiral tertiary amides from 1,3-imidazolidine | Dynamic NMR, DFT Calculations | Identification of three distinct rotamers present in solution due to restricted C-N bond rotation. |

Origins of Axial Chirality in Enamides

Axial chirality is a form of stereoisomerism where a molecule lacks a chiral center but possesses an axis of chirality, meaning it is not superimposable on its mirror image. wikipedia.org In the context of enamides, this phenomenon arises from restricted rotation around the N-alkenyl bond. acs.org If the substituents on the nitrogen and the alkene are sufficiently bulky, the ground state of the enamide may be non-planar, leading to the potential for axial chirality. acs.org

Theoretically, if the energy barrier to rotation around the N-alkenyl bond is high enough, individual atropisomers (stereoisomers resulting from hindered rotation) can be isolated. acs.org The rotation dynamics of tertiary enamides are complex due to restricted rotation around both the amide N-CO bond and the N-alkenyl bond. acs.org While some simple enamides may be planar in their ground state, substitution on the alkene or bulky groups on the nitrogen can induce the necessary non-planar conformation for axial chirality. acs.org

Rotational Barriers of Amide N-CO and N-Alkenyl Bonds

The rotational dynamics of enamides are characterized by two primary rotational barriers: one around the amide N-CO bond and another around the N-alkenyl bond. acs.org The barrier to rotation around the N-CO bond in enamides is generally in the range of 15–20 kcal mol⁻¹, though this can be influenced by the nature of the acyl substituent. acs.org For instance, sterically demanding groups on the acyl carbon can lower this barrier. acs.org

The rotational barrier around the N-alkenyl bond is a critical factor in determining the stability of enamide atropisomers. acs.org Studies on a series of N-alkenyl-N-alkylacetamide derivatives have shown that the free energy of activation (ΔG‡) for rotation around this bond can vary significantly, from less than 8.0 to 31.0 kcal mol⁻¹. acs.orgacs.org This wide range underscores the profound impact of substitution patterns on the rotational dynamics. For some tertiary enamides with extensive substitution on the alkene, the half-lives for rotation at room temperature can range from 5.5 days to as long as 99 years, making the isolation of enantiomerically enriched atropisomers feasible. acs.orgacs.org

The following table summarizes the rotational barriers for selected N-alkenyl-N-alkylacetamides, illustrating the impact of substitution on the stability of the chiral axis.

| Compound Reference | Substituents (R¹, R², R³, R⁴, R⁵) | ΔG‡ (kcal mol⁻¹) | Half-life (t₁/₂) at 298 K |

| 8a | R¹=Me, R²=Me, R³=R⁴=R⁵=H | 10.1 | < 1s |

| 8b | R¹=Et, R²=Me, R³=R⁴=R⁵=H | 11.5 | < 1s |

| 8c | R¹=i-Pr, R²=Me, R³=R⁴=R⁵=H | 11.7 | < 1s |

| 8d | R¹=t-Bu, R²=Me, R³=R⁴=R⁵=H | 15.0 | ~ 1 min |

| 27a | R¹=Bn, R²=CH₂Br, R³=R⁴=Me, R⁵=H | >20 | ~ 2 h at 353 K |

| 27b | R¹=Bn, R²=CH₂Br, R³=Me, R⁴=Br, R⁵=H | >20 | 18.5 h at 353 K |

| 27c | R¹=Bn, R²=CH₂I, R³=R⁴=Me, R⁵=H | >20 | 7 min at 353 K |

| 27d | R¹=Bn, R²=CH₂I, R³=Me, R⁴=Br, R⁵=H | >20 | > 24 h at 353 K |

Data sourced from a study on axially chiral enamides. acs.org

Influence of Substituent Effects on Enamide Conformations and Dynamics

The conformation and rotational dynamics of enamides are highly sensitive to the nature of the substituents on the nitrogen atom, the acyl group, and the alkenyl moiety. acs.org The most significant factor influencing the rate of rotation around the N-alkenyl bond is the degree of substitution on the alkene. acs.orgacs.org This is followed by the steric bulk of the substituent on the nitrogen atom, and finally, the size of the acyl substituent has a more modest effect. acs.orgacs.org

For example, increasing the size of the alkyl group on the nitrogen (R¹) generally leads to an increased barrier to rotation. acs.org This trend is observed in the series of enamides 8a-d, where the rotational barrier increases as the N-alkyl group changes from methyl to t-butyl. acs.org Similarly, the electronic properties of substituents can play a role. In related systems like benzamides, the electronic effects of substituents can influence the conformation and the barrier to rotation. researchgate.net While direct conjugation between a para-substituent on a benzene (B151609) ring and the amide group might be hindered by ortho-substituents that force the amide out of the plane, electronic effects can still be transmitted. researchgate.net

In the case of this compound, the diethyl groups on the nitrogen and the methyl group on the butenyl chain will sterically interact to influence the preferred conformation and the rotational barriers, although these are not expected to be high enough for the isolation of stable atropisomers at room temperature.

Scientific Literature Lacks Specific Data on Chemical Transformations of this compound

Despite a thorough review of scientific databases and literature, specific experimental data detailing the chemical transformations and functionalization strategies for the compound this compound remains elusive. The requested article, which was to focus solely on the chemical behavior of this specific enamide in a variety of reaction classes, cannot be generated due to the absence of published research on this particular molecule within the specified reaction contexts.

While the broader class of enamides is known to participate in a rich array of chemical reactions, including rearrangements, cycloadditions, and radical cyclizations, the scientific community has not published specific studies on this compound for the outlined transformations. General methodologies for the reactions have been developed for various enamide substrates, but none of the available literature explicitly names or provides data for this compound.

The outlined sections for the proposed article were:

Chemical Transformations and Functionalization Strategies for N,n Diethyl 3 Methylbut 3 Enamide Derivatives

Cycloaddition and Intramolecular Cyclization Reactions of Enamides

Enamide-Based Domino Reactions for Heterocycle Synthesis

Searches for these specific reactions with the designated compound did not yield any relevant results. For instance, while anionotropic and sigmatropic rearrangements are documented for certain classes of organic molecules, their application to N,N-Diethyl-3-methylbut-3-enamide has not been reported. libretexts.orguh.eduwikipedia.org Similarly, cycloaddition reactions, including formal [4+3] and [2+2] cycloadditions, are powerful tools in organic synthesis, but examples involving this compound are absent from the literature. nih.govrsc.orgillinois.edu

Recent advancements in photochemistry have led to the development of visible-light-induced radical cyclizations for various nitrogen-containing compounds. nih.govnih.gov These methods are valuable for the synthesis of complex molecular architectures. However, the substrate scope of these reactions, as currently published, does not include this compound.

Finally, domino reactions, which allow for the formation of multiple chemical bonds in a single synthetic operation, have been elegantly applied to enamide substrates for the construction of heterocyclic systems. ic.ac.uknih.govresearchgate.networdpress.comnih.gov These powerful cascades offer a high degree of efficiency in chemical synthesis. Yet, no literature could be found that describes the use of this compound in such a reaction sequence.

One study was identified that mentioned this compound in a data table. scispace.com However, the context of this mention was related to its synthesis via an α-arylation of the corresponding saturated amide, not its participation in the types of chemical transformations requested for the article.

Carbon-Carbon Bond Forming Reactions

The enamide functionality within this compound serves as a versatile synthon for the construction of carbon-carbon bonds, a cornerstone of molecular synthesis. Its reactivity can be harnessed through various strategies, including reactions that leverage its nucleophilic character or engage its C-H bonds in catalytic transformations.

Aldol (B89426) and Mannich-Type Reactions with Enamides

Enamides, including derivatives of this compound, can function as effective nucleophiles in aldol and Mannich-type reactions, providing a direct route to β-hydroxy and β-amino carbonyl compounds, respectively. Although less nucleophilic than their enamine counterparts due to the electron-withdrawing nature of the acyl group, their stability and ease of handling make them valuable substrates. nih.govacs.org The nucleophilic character of the enamide is typically enhanced through the use of a Lewis acid catalyst, which coordinates to the carbonyl oxygen, increasing the electron density of the C=C double bond.

In a typical Mannich-type reaction, the enamide attacks an imine or iminium ion electrophile. The reaction of an enamide with an N-acylimino ester, for instance, can be catalyzed by Lewis acids to generate adducts that are precursors to valuable amino acid derivatives. nih.gov Similarly, in aldol-type additions, the enamide reacts with an aldehyde or ketone. The stereochemical outcome of these reactions can often be controlled, with (E)-enamides leading to anti-products and (Z)-enamides yielding syn-products with high diastereoselectivity. nih.gov

The general scheme for these reactions involves the activation of the electrophile (an imine for Mannich, an aldehyde for aldol) by a Lewis acid, followed by the nucleophilic attack of the enamide's β-carbon. A subsequent intramolecular proton transfer from the nitrogen and hydrolysis or reduction of the resulting N-protected imine intermediate yields the final product. nih.gov Catalytic reductive Mannich reactions, where an enone or acrylate (B77674) pronucleophile is coupled with an imine partner, offer an alternative strategy that avoids base-mediated enolization. nih.gov

| Reaction Type | Electrophile | Catalyst Type | Intermediate | Product Class |

| Aldol-Type | Aldehyde/Ketone | Lewis Acid | N-Protected Imine | β-Hydroxy Carbonyl |

| Mannich-Type | Imine/Iminium Ion | Lewis Acid | N-Protected Imine | β-Amino Carbonyl |

Selective Alkylation of Allylic C-H Bonds

The selective functionalization of C-H bonds represents a highly atom-economical approach in organic synthesis. For a substrate like this compound, the allylic C-H bonds of the methyl group present a target for direct alkylation. Palladium-catalyzed allylic C-H alkylation is a powerful method for forming C-C bonds by activating these typically unreactive positions. nih.govmdpi.com The general mechanism involves the electrophilic cleavage of an allylic C-H bond by a Pd(II) catalyst to form a π-allyl-palladium intermediate. This intermediate is then attacked by a nucleophile, and the Pd(0) species formed is re-oxidized to Pd(II) to complete the catalytic cycle. nih.gov

However, the application to enamides presents challenges in regioselectivity. Potential reaction pathways include:

C-alkylation: Attack at the α-carbon.

N-alkylation: Attack at the nitrogen atom. nih.govrsc.org

Allylic C-H alkylation: The desired activation of the methyl group's C-H bond.

Controlling the reaction to favor allylic C-H activation over other pathways, such as C(sp²)–H functionalization at the β-position or N-alkylation, is a significant challenge. acs.org Research into the palladium-catalyzed asymmetric allylic alkylation (AAA) of related systems, such as prochiral enamide anions derived from sulfamidate imines, has demonstrated the feasibility of creating tetrasubstituted stereogenic centers via C-allylation. nih.gov These reactions showcase the potential for developing highly selective transformations for substrates like this compound, although specific protocols for its allylic C-H alkylation remain an area for further development.

| Catalyst System | Key Intermediate | Potential Side Reactions | Ref. |

| Palladium(II)/Ligand/Oxidant | π-Allyl-Palladium Complex | N-Alkylation, C(sp²)-H Functionalization | nih.govmdpi.com |

| Lewis Base (Organocatalyst) | Not Applicable (N-Alkylation) | C-Alkylation | nih.govrsc.org |

Enamide Hydroarylation via Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a mild and powerful tool for forging carbon-carbon bonds. The hydroarylation of enamides using this strategy provides direct access to N-acylated benzylic amines, structures of significant interest in medicinal chemistry. youtube.com This transformation can be applied to derivatives of this compound, reacting the enamide with electron-rich arenes and heteroarenes.

The reaction is typically catalyzed by a ruthenium or iridium-based photocatalyst, such as Ru(bpy)₃(PF₆)₂, under irradiation with blue LEDs. nih.govyoutube.com The proposed mechanism does not involve a radical addition to the enamide. Instead, it is hypothesized to proceed via a photocatalytic triplet energy transfer. This process enables the hydroarylation with a variety of aromatic partners, including 1,3,5-trimethoxybenzene, 2-naphthol, and substituted indoles, demonstrating the versatility of the method. youtube.com The reaction conditions are mild, and the strategy expands the scope of enamide functionalization beyond traditional two-electron chemistry. nih.gov

Table of Exemplary Arene Coupling Partners for Enamide Hydroarylation

| Arene/Heteroarene | Catalyst System | Light Source | Resulting Structure |

|---|---|---|---|

| 1,3,5-Trimethoxybenzene | Ru(bpy)₃(PF₆)₂ | Blue LEDs | N-Acylated Trimethoxybenzyl Amine |

| 2-Naphthol | Ru(bpy)₃(PF₆)₂ | Blue LEDs | N-Acylated Naphthylmethyl Amine |

| Pyrrole | Ru(bpy)₃(PF₆)₂ | Blue LEDs | N-Acylated Pyrrolylmethyl Amine |

Other Functionalization Reactions

Beyond C-C bond formation, the enamide moiety is amenable to other important chemical transformations, including the formation of carbon-heteroatom bonds and additions across the double bond.

Mitsunobu Reactions Involving Enamides

The Mitsunobu reaction is a classic method for converting a primary or secondary alcohol into a variety of other functional groups with inversion of stereochemistry. acs.org The reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (TPP), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). acs.org

While the most common application involves carboxylic acids as nucleophiles to form esters, other acidic pronucleophiles can be used. Enamides bearing a hydrogen on the nitrogen can potentially act as N-nucleophiles in Mitsunobu-type reactions. A significant limitation of the standard Mitsunobu reaction is the pKa of the nucleophile, which generally must be below 13 for the reaction to proceed efficiently. masterorganicchemistry.com If the pKa is too high, the deprotonated azodicarboxylate can act as a competing nucleophile, leading to side products. acs.org

The mechanism involves the formation of a betaine (B1666868) from the phosphine and the azodicarboxylate. This betaine deprotonates the acidic pronucleophile (the enamide), which then attacks the activated alcohol-phosphine complex in an Sₙ2 fashion. acs.orgacs.org While direct examples involving this compound are not prominent in the literature, the principles of the Mitsunobu reaction suggest that N-H containing analogues could undergo this transformation, providing a route to N-alkylated enamides.

| Reagent | Function | Common Example |

| Phosphine | Activates the alcohol | Triphenylphosphine (TPP) |

| Azodicarboxylate | Oxidant, facilitates betaine formation | Diethyl azodicarboxylate (DEAD) |

| Pronucleophile | Displaces the activated alcohol | Carboxylic Acid, N-H Enamide |

| Substrate | Provides the electrophilic carbon | Primary or Secondary Alcohol |

Nucleophilic Additions to Enamide Systems

The double bond of an enamide is electron-rich and can act as a nucleophile, particularly in the presence of Lewis acid catalysts that activate an electrophile. nih.gov This reactivity is central to the Aldol and Mannich reactions discussed previously (Section 4.3.1). Enamides are generally considered moderate nucleophiles, more reactive than simple alkenes but less so than enamines, due to the electron-withdrawing effect of the adjacent carbonyl group. acs.orgyoutube.com Their nucleophilicity is comparable to that of silyl (B83357) enol ethers. researchgate.net

Conversely, the enamide system can also be rendered electrophilic. Activation of the amide carbonyl group, for instance by protonation or coordination to a Lewis acid, can make the β-carbon susceptible to attack by external nucleophiles. This dual reactivity makes enamides versatile building blocks.

Nucleophilic additions to the enamide C=C double bond are a key functionalization strategy. For example, platinum(II)-catalyzed processes can activate a tethered alkyne, which is then attacked by the enamide nucleophile in an intramolecular fashion to form complex polycyclic structures. acs.org The reactivity profile of enamides allows them to participate in a range of transformations, including cycloadditions and reactions with electrophilic radical species, showcasing their utility as tunable and stable enamine surrogates. nih.gov

| Reaction Condition | Role of Enamide | Attacking/Attacked Species |

| Lewis Acid Catalysis | Nucleophile | Attacks activated electrophiles (e.g., imines, aldehydes) |

| Carbonyl Activation | Electrophile | Attacked by external nucleophiles at the β-position |

| Platinum(II) Catalysis | Nucleophile | Intramolecularly attacks a Pt(II)-activated alkyne |

Advanced Spectroscopic and Analytical Characterization Methodologies in Enamide Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules in solution. For N,N-Diethyl-3-methylbut-3-enamide, both ¹H and ¹³C NMR would provide definitive evidence of its covalent framework.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display characteristic signals corresponding to the distinct proton environments within the molecule. The vinyl protons on the C3-C4 double bond would likely appear as singlets in the olefinic region of the spectrum. The methylene (B1212753) protons of the two ethyl groups attached to the nitrogen atom may exhibit complex splitting patterns due to their diastereotopicity, a consequence of hindered rotation around the amide C-N bond. This restricted rotation is a well-documented phenomenon in N,N-disubstituted amides. The methyl protons of the ethyl groups would present as triplets, coupled to the adjacent methylene protons. The protons of the methyl group at the C3 position would likely appear as a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by providing the number of unique carbon environments. Key signals would include those for the carbonyl carbon of the amide, the two olefinic carbons of the double bond, and the distinct carbons of the N,N-diethylamino group and the methyl substituent. The chemical shifts of these carbons would be indicative of their electronic environment.

At present, detailed experimental ¹H and ¹³C NMR data for this compound are not available in the public domain, preventing the compilation of a specific data table.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the case of this compound, the IR spectrum would be dominated by several key absorptions.

A strong absorption band is expected in the region of 1650-1600 cm⁻¹, which is characteristic of the C=O stretching vibration of a tertiary amide. The presence of the C=C double bond would give rise to a stretching vibration in the 1680-1640 cm⁻¹ region. Additionally, C-H stretching vibrations for the sp²-hybridized carbons of the alkene and the sp³-hybridized carbons of the ethyl and methyl groups would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Specific, experimentally determined IR absorption data for this compound is not currently available in published literature, which precludes the creation of a detailed data table.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₉H₁₇NO, the nominal molecular weight is 155 g/mol . rsc.orgnih.govnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. The calculated monoisotopic mass for C₉H₁₇NO is 155.131014 g/mol . nih.gov Experimental HRMS data would be expected to match this value to within a few parts per million.

The fragmentation pattern observed in the mass spectrum would also offer structural information. Common fragmentation pathways for amides include alpha-cleavage adjacent to the nitrogen atom and the carbonyl group, as well as McLafferty rearrangements if sterically feasible.

A summary of the expected mass spectrometric data is provided in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₇NO |

| Nominal Mass | 155 u |

| Monoisotopic Mass | 155.131014 u |

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction analysis of a single crystal is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate bond lengths, bond angles, and torsional angles for this compound.

Furthermore, X-ray crystallography would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or van der Waals forces, that stabilize the solid-state structure.

As of the current date, there are no published crystallographic studies for this compound. Therefore, no data on its solid-state molecular architecture is available.

Computational Chemistry and Theoretical Modeling in Enamide Research

Density Functional Theory (DFT) Investigations

DFT has emerged as a powerful method for investigating the electronic structure and reactivity of organic molecules. For enamides, DFT calculations are crucial for understanding reaction mechanisms and predicting chemical behavior.

While no specific DFT studies on the mechanistic pathways involving N,N-Diethyl-3-methylbut-3-enamide are available, DFT is a principal method for such investigations in related systems. Researchers typically use DFT to map out the potential energy surfaces of reactions, identifying transition states and intermediates. This allows for the determination of the most likely reaction pathways and provides a deeper understanding of the factors controlling selectivity.

In the broader context of enamide chemistry, DFT calculations are employed to predict how different substrates will interact with a given catalyst. By modeling the transition states of catalyst-substrate complexes, researchers can estimate activation energies and predict which substrates will react more readily. This predictive power is instrumental in designing more efficient and selective catalytic systems. However, such predictive models have not been specifically applied to this compound.

The conformational flexibility of enamides plays a significant role in their reactivity. DFT calculations can be used to explore the conformational landscape, identifying the most stable conformers and calculating the energy barriers for rotation around key single bonds, such as the N-C(O) and C-C bonds. For this compound, such calculations would be essential for understanding its three-dimensional structure and how it influences its chemical properties. At present, this specific information is not available in the scientific literature.

Molecular Dynamics Simulations and Ab Initio Calculations

Beyond static DFT calculations, Molecular Dynamics (MD) simulations and higher-level ab initio methods offer further insights into the dynamic behavior and precise electronic properties of molecules.

MD simulations could provide a detailed picture of the conformational dynamics of this compound in solution, revealing how the solvent and temperature affect its structure and flexibility over time.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, could offer highly accurate benchmarks for the electronic properties of this compound. These computationally intensive methods are often used to validate results from DFT and to provide the most accurate description of molecular properties.

The application of these advanced computational techniques to this compound represents a promising area for future research, which would undoubtedly contribute to a more complete understanding of this and other related enamides.

Future Research Trajectories and Synthetic Utility of N,n Diethyl 3 Methylbut 3 Enamide

Innovations in Catalytic Methodologies for Enamide Transformations

The development of novel catalytic methods is crucial for unlocking the full potential of functional molecules like N,N-Diethyl-3-methylbut-3-enamide. Although not a classical enamide, its β,γ-unsaturation presents unique opportunities for catalytic transformations. Future research could focus on isomerizing the double bond to the thermodynamically more stable α,β-position, yielding N,N-diethyl-3-methylbut-2-enamide, which can then participate in a host of well-established conjugate addition reactions.

Furthermore, the direct catalytic functionalization of the alkene moiety is a promising avenue. Transition-metal catalysis, particularly with elements like manganese, could enable direct α-alkenylation of other amides using alcohols, suggesting that the reverse reaction or other C-C bond formations at the alkene of this compound are feasible. organic-chemistry.org Hydroboration and hydrochlorination are also valuable reactions for functionalizing the double bond, potentially leading to chiral 1,4-dicarbonyls or γ-lactams. acs.org

Innovations in aminocatalysis, which utilize chiral amines to catalyze enantioselective transformations, could also be applied. researchgate.netresearchgate.net While typically employed for the α-functionalization of carbonyls via enamine intermediates, related catalytic systems could be designed to interact with the unsaturated system of this compound, potentially leading to novel asymmetric transformations. The development of bifunctional catalysts that can activate both the amide and the alkene simultaneously could open up unprecedented reaction pathways. wordpress.com

Discovery of Novel Reactivity Patterns for Unsaturated Amides

Unsaturated amides are versatile building blocks due to the interplay between the alkene and the amide functionalities. researchgate.net The unique electronic properties of the amide group, characterized by its resonance stabilization, render it less reactive than other carbonyl derivatives like esters or ketones. nih.gov However, modern activation methods can overcome this inherent stability.

Future research on this compound would likely involve exploring its reactivity under various conditions. Electrophilic activation of the amide oxygen, for instance with triflic anhydride, can generate highly reactive keteniminium ion intermediates. nih.gov These intermediates could then undergo a variety of intramolecular reactions, such as [4+2] cycloadditions if an appropriate diene is present, or intermolecular reactions with nucleophiles. nih.gov

The alkene portion of this compound is primed for a range of addition reactions. A potential research trajectory is the exploration of radical additions across the double bond. For instance, a transition metal-free radical α,β-dehydrogenation has been reported for saturated amides, indicating the feasibility of radical-mediated C-H functionalization adjacent to the amide, which could be extended to reactions involving the alkene. organic-chemistry.org Moreover, thio-Michael additions, commonly applied to α,β-unsaturated amides, could potentially be adapted for the β,γ-isomer under specific catalytic conditions, possibly after in situ isomerization. researchgate.net

A summary of potential reaction pathways for β,γ-unsaturated amides is presented below:

Table 1: Potential Reactions of β,γ-Unsaturated Amides| Reaction Type | Reagents/Catalysts | Potential Product |

|---|---|---|

| Isomerization | Acid/Base or Metal Catalyst | α,β-Unsaturated Amide |

| Hydroboration/Oxidation | BH₃, H₂O₂/NaOH | γ-Hydroxy Amide |

| Oxidation | TEMPO | γ-Keto-α,β-unsaturated amide |

| Cycloaddition | Dienophile, Heat/Catalyst | Bridged Lactams |

| Radical Addition | Radical Initiator, H-X | γ-Functionalized Saturated Amide |

Strategic Application of this compound in Complex Chemical Synthesis

The true value of a chemical building block is demonstrated by its application in the synthesis of complex, high-value molecules such as natural products and pharmaceuticals. Enamides and related unsaturated amides are recognized as powerful synthons for constructing N-heterocycles, which are prevalent in alkaloids. beilstein-journals.org

This compound could serve as a key precursor in multi-step syntheses. For example, after conversion to the corresponding γ-hydroxy amide or γ-lactam, it could be a building block for various biologically active compounds. The strategic use of enamide cyclizations has enabled the concise synthesis of complex natural products like various Lycopodium alkaloids. beilstein-journals.org A similar strategy could be envisioned where this compound is first transformed into a suitable diene or dienophile and then engaged in a key cycloaddition reaction to construct a complex polycyclic core.

One notable strategy involves the tandem cyclization of tryptamine-ynamide precursors, promoted by silica (B1680970) gel, to construct spiro(pyrrolidine-3,3'-oxindole) skeletons found in natural products like elacomine. acs.org This highlights how relatively simple acyclic precursors containing amide functionality can be used to generate significant molecular complexity in a single step. Future work could devise analogous complexity-building reactions starting from this compound. For instance, an intramolecular reaction cascade initiated by the functionalization of the alkene could lead to the rapid assembly of heterocyclic systems. The convergent transformation of a mixture of E/Z stereoisomers of a β,γ-unsaturated amide into a single oxidized product demonstrates the utility of these substrates in streamlined synthetic sequences. acs.org

Sustainable and Green Chemistry Aspects in Enamide Production and Use

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate hazardous substances, are increasingly integral to modern synthetic chemistry. nih.gov The production and subsequent use of this compound should be viewed through this lens.

Traditional amide synthesis often involves coupling reagents that generate significant waste or require harsh conditions. dst.gov.inresearchgate.net Future research should focus on catalytic, atom-economical methods for the synthesis of this compound. One promising approach is the direct coupling of carboxylic acids and amines using biocatalysts, such as Candida antarctica lipase (B570770) B (CALB), in green solvents like cyclopentyl methyl ether. nih.gov This enzymatic method avoids additives and allows for easy purification of the amide product. nih.gov Another innovative approach is the use of photocatalysts, such as covalent organic frameworks (COFs), to synthesize amides directly from alcohols and amines under mild conditions using visible light, a process that is both energy-efficient and clean. dst.gov.in

The choice of starting materials is also critical. A potential green synthesis of this compound could start from 3-methyl-3-butenoic acid, which could potentially be derived from renewable biomass sources, and diethylamine (B46881). The direct amidation of these precursors using a recyclable, heterogeneous catalyst would align well with green chemistry principles. mdpi.com For instance, copper-based metal-organic frameworks have been shown to be effective and recyclable catalysts for oxidative coupling reactions to form amides. mdpi.com Minimizing energy consumption by using methods that operate at ambient temperature and pressure is another key consideration. nih.govdst.gov.in

Table of Mentioned Compounds

Table 2: List of Chemical Compounds

| Compound Name | Molecular Formula | Structure (SMILES) |

|---|---|---|

| This compound | C₉H₁₇NO | CCN(CC)C(=O)CC(=C)C |

| N,N-diethyl-3-methylbut-2-enamide | C₉H₁₇NO | CCN(CC)C(=O)C=C(C)C |

| Triflic anhydride | C₂F₆O₅S₂ | O=S(=O)(OS(=O)(=O)C(F)(F)F)C(F)(F)F |

| Diethylamine | C₄H₁₁N | CCNCC |

| 3-methyl-3-butenoic acid | C₅H₈O₂ | CC(=C)CC(=O)O |

| Cyclopentyl methyl ether | C₆H₁₂O | COC1CCCC1 |

| Elacomine | C₁₇H₂₀N₂O | C[C@]12CCN(C)C@Hc3c(C2=O)c4ccccc4n3 |

| Isobutylene (2-methylpropene) | C₄H₈ | CC(=C)C |

| N,N-diethylcarbamoyl chloride | C₅H₁₀ClNO | CCN(CC)C(=O)Cl |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-Diethyl-3-methylbut-3-enamide, and how can purity be validated?

- Methodological Answer : Synthesis often involves multi-step reactions starting with substituted phenols or acrylamide derivatives. For example, adapting protocols from substituted acetamide syntheses (e.g., reacting tertiary alcohols with activated carbonyl intermediates under anhydrous conditions) can yield the target compound . Purity validation requires hyphenated techniques:

- GC/MS for volatile impurities .

- HPLC-UV/Vis or NMR (e.g., monitoring residual solvents or unreacted precursors) .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?

- Methodological Answer :

- Structural Elucidation : High-resolution FT-IR (amide I/II bands at ~1650 cm and ~1550 cm) and C NMR (distinct carbonyl resonance at ~170 ppm) .

- Physicochemical Profiling :

- DSC/TGA for thermal stability (decomposition onset >200°C).

- HPLC-PDA for detecting photodegradants under UV stress .

Advanced Research Questions

Q. How does the stability of this compound vary under different solvents, temperatures, and pH conditions?

- Methodological Answer : Design accelerated stability studies:

- Solvent Compatibility : Test in polar (e.g., ethanol, DMF) vs. non-polar (hexane) solvents using UV-Vis spectroscopy to monitor absorbance shifts over 7–14 days .

- Temperature/PH Stress : Incubate at 40–60°C and pH 3–9, followed by LC-MS to identify degradation byproducts (e.g., hydrolysis products like diethylamine) .

Q. What strategies can resolve contradictions in reported bioactivity data (e.g., insect repellency efficacy) across studies?

- Methodological Answer :

- Meta-Analysis : Apply Cochran’s Q-test to assess heterogeneity in bioassay data (e.g., mosquito repellency ED values) .

- Experimental Harmonization : Standardize protocols (e.g., WHO-recommended arm-in-cage tests) and control variables (humidity, temperature) to reduce inter-study variability .

Q. How can researchers design experiments to assess interactions between this compound and biological macromolecules (e.g., enzymes, membranes)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers or acetylcholinesterase on sensor chips to measure binding kinetics (/) .

- Molecular Dynamics Simulations : Use GROMACS or AMBER to model membrane permeability (logP ~3.5) and hydrogen-bonding interactions with protein targets .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Multivariate Regression : Correlate substituent electronic parameters (Hammett σ) with bioactivity using PLS-DA (Partial Least Squares Discriminant Analysis) .

- Cluster Analysis : Group derivatives by functional moieties (e.g., tert-butyl vs. methyl groups) to identify SAR trends .

Q. How can discrepancies in reported toxicity profiles (e.g., LD variations) be addressed methodologically?

- Methodological Answer :

- Dose-Response Reassessment : Conduct Probit analysis with 95% confidence intervals to refine LD estimates across species (e.g., rat vs. zebrafish models) .

- Toxicokinetic Modeling : Use PBPK models to account for interspecies metabolic differences (e.g., cytochrome P450 activity) .

Q. What are best practices for ensuring reproducibility in the synthesis and characterization of this compound?

- Methodological Answer :

- Standard Operating Procedures (SOPs) : Document reaction parameters (e.g., stoichiometry, reflux time) and purification steps (e.g., column chromatography gradients) .

- Interlaboratory Validation : Share samples with independent labs for cross-validation via round-robin testing (e.g., NMR spectra comparison) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.